molecular formula C22H23N3O4S B297593 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Número de catálogo B297593
Peso molecular: 425.5 g/mol
Clave InChI: RZJNALFFKQFREG-OEAKJJBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as FMISO, is a radiopharmaceutical compound that has been extensively studied for its potential use in medical imaging. FMISO is a nitroimidazole derivative that is selectively taken up by hypoxic cells, making it a valuable tool for imaging hypoxia in various tissues. In

Mecanismo De Acción

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells due to the low oxygen tension in these cells. The nitro group in N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is reduced in hypoxic cells, leading to the formation of a reactive intermediate that binds to macromolecules in the cell. This binding results in the accumulation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in hypoxic cells, allowing for its detection using PET imaging.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body and does not accumulate in non-target tissues. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to be stable under physiological conditions, making it a reliable imaging agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its ability to selectively target hypoxic cells, allowing for the detection and monitoring of hypoxia in various tissues. This makes it a valuable tool for studying the pathophysiology of hypoxia in various diseases. However, one limitation of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its short half-life, which limits its use in longitudinal studies.

Direcciones Futuras

There are several future directions for the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging. One potential application is in the detection and monitoring of hypoxia in cancer, which is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide could also be used to study the pathophysiology of hypoxia in other diseases such as stroke and heart disease. Additionally, the development of new radiopharmaceutical compounds that target other aspects of the hypoxic response could further enhance the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging.

Métodos De Síntesis

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-oxoethyl-2-furylhydrazine, followed by the addition of 4-methylbenzylamine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

Aplicaciones Científicas De Investigación

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in medical imaging, particularly in the detection of hypoxia in various tissues. Hypoxia is a condition in which there is a lack of oxygen supply to the tissues, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells and can be detected using positron emission tomography (PET) imaging, allowing for the non-invasive detection and monitoring of hypoxia in vivo.

Propiedades

Nombre del producto

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Fórmula molecular

C22H23N3O4S

Peso molecular

425.5 g/mol

Nombre IUPAC

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-5-9-19(10-6-17)15-25(30(27,28)21-11-7-18(2)8-12-21)16-22(26)24-23-14-20-4-3-13-29-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+

Clave InChI

RZJNALFFKQFREG-OEAKJJBVSA-N

SMILES isomérico

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES canónico

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.